molecular formula C36H70O11 B228807 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate CAS No. 109-33-1

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate

Cat. No. B228807
CAS RN: 109-33-1
M. Wt: 678.9 g/mol
InChI Key: BBCKQIWNMBFBBV-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate, commonly known as OOE, is a synthetic compound used in scientific research. OOE is a derivative of oleic acid and is commonly used as a lipid component in cell membrane studies.

Mechanism of Action

OOE is a lipid component that is incorporated into cell membranes. The incorporation of OOE into cell membranes changes the physical properties of the membrane, including the fluidity and permeability. The changes in membrane properties can affect the function of membrane-bound proteins and enzymes.
Biochemical and Physiological Effects:
The incorporation of OOE into cell membranes can affect the function of membrane-bound proteins and enzymes. OOE has been shown to increase the activity of certain enzymes, including phospholipase A2 and protein kinase C. OOE has also been shown to alter the activity of ion channels and transporters, which can affect cellular signaling and metabolism.

Advantages and Limitations for Lab Experiments

OOE has several advantages for use in lab experiments. OOE is a synthetic compound, which allows for consistent production and purity. OOE is also stable and can be stored for long periods of time without degradation. However, OOE has limitations in terms of its solubility and toxicity. OOE is not soluble in water, which can limit its use in certain experiments. OOE has also been shown to be toxic at high concentrations, which can limit its use in cell culture studies.

Future Directions

There are several future directions related to OOE. One potential direction is the use of OOE in drug delivery systems. OOE has been shown to improve the delivery of certain drugs to specific cells, and further research could lead to the development of more efficient drug delivery systems. Another potential direction is the use of OOE in gene therapy. OOE has been used as a transfection reagent for gene therapy, and further research could lead to the development of more effective gene delivery systems. Additionally, further research is needed to understand the long-term effects of OOE on cellular function and metabolism.

Synthesis Methods

The synthesis of OOE involves the reaction of oleic acid with ethylene oxide in the presence of a catalyst. The reaction produces OOE as a colorless liquid with a molecular weight of 498.7 g/mol. The purity of OOE can be increased by recrystallization and chromatography techniques.

Scientific Research Applications

OOE is used in a variety of scientific research applications, including cell membrane studies, drug delivery systems, and gene therapy. OOE is commonly used as a lipid component in the formation of liposomes, which are spherical structures used to deliver drugs to specific cells. OOE has also been used as a transfection reagent for gene therapy, where it is used to deliver genetic material into cells.

properties

CAS RN

109-33-1

Molecular Formula

C36H70O11

Molecular Weight

678.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C36H70O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(38)47-35-34-46-33-32-45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-37/h9-10,37H,2-8,11-35H2,1H3/b10-9-

InChI Key

BBCKQIWNMBFBBV-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO

synonyms

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]et hoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate

Origin of Product

United States

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